

Application Notes: Fenazaquin as a Positive Control in Acaricide Screening

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Compound of Interest

Compound Name: Fenazaquin

Cat. No.: B1672487

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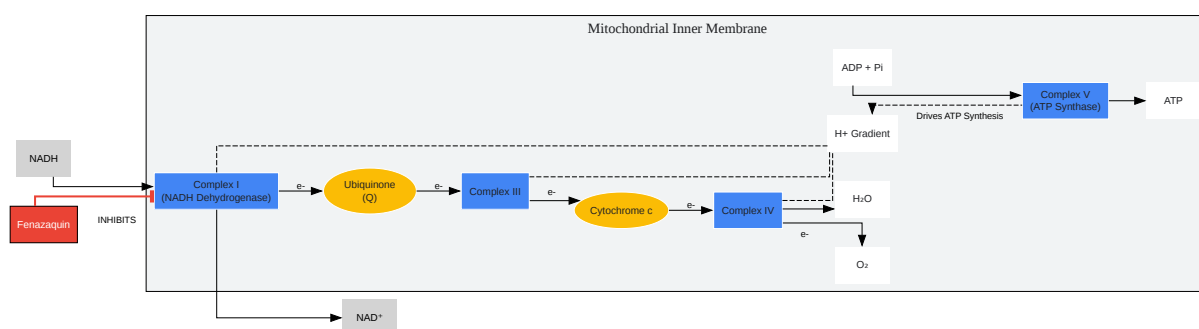
Introduction

Fenazaquin is a broad-spectrum quinazoline acaricide valued for its consistent efficacy against numerous mite species, including economically significant pests like *Tetranychus urticae* (two-spotted spider mite) and *Panonychus ulmi* (European red mite). Its well-characterized mode of action, acting as a potent inhibitor of the mitochondrial electron transport chain, makes it an ideal positive control for in vitro and in vivo acaricide screening programs.^{[1][2][3][4]}

Fenazaquin provides a reliable benchmark for evaluating the efficacy of novel acaricidal compounds, ensuring the validity and comparability of screening results. It is effective against all life stages of mites, including eggs, larvae, nymphs, and adults, through both contact and ingestion.^{[5][6]}

Mode of Action

Fenazaquin's acaricidal activity stems from its function as a Mitochondrial Electron Transport Inhibitor (METI).^{[1][2]} Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.^{[3][7][8]} This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and subsequent mortality of the target pest.^[9] This specific and potent mechanism of action provides a clear and measurable endpoint for bioassays.



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Caption: **Fenazaquin**'s mode of action via inhibition of Complex I.

Data Presentation: Efficacy of Fenazaquin

The following tables summarize the efficacy of **fenazaquin** against the two-spotted spider mite (*Tetranychus urticae*), a common species used in acaricide screening. These data serve as a baseline for expected mortality rates when using **fenazaquin** as a positive control.

Table 1: Efficacy of **Fenazaquin** 10 EC Formulation against *T. urticae*

Concentration (g a.i./ha)	Mean Mite Population (per 4 cm ² leaf area) at 10 Days After Spraying	Reference
125	3.5	[10]
150	4.8	[10]
Untreated Control	>15 (Implied)	[10]

Table 2: Percent Reduction of *T. urticae* on Rose by **Fenazaquin** 10 EC

Concentration (%)	Percent Mortality (3 Days After Spray)	Percent Mortality (10 Days After Spray)	Reference
0.0025	60.94%	79.37%	[11]

Table 3: Efficacy of **Fenazaquin** 200 SC Formulation against *T. urticae* on Tomato

Application Rate (ml/ha)	Mean Mite Population (per 6 cm ²) at 14 Days After 2nd Spray	Mean Mite Population (per 6 cm ²) at 14 Days After 3rd Spray	Reference
500	0.56	5.06	[12]
625	<0.56 (Implied)	4.70	[12]
800	<0.56 (Implied)	3.71	[12]
1250	<0.56 (Implied)	3.43	[12]

Table 4: Mortality of *T. urticae* Adults with **Fenazaquin** 18.3% w/w (200 SC)

Concentration (ml/L)	Mortality after 24 hours (Leaf Dip Assay)	Reference
1.00	92.50%	[13]
1.25	100%	[13] [14]
1.60	100%	[13] [14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols describe common bioassays for acaricide screening where **fenazaquin** can be used as a positive control.

Protocol 1: Leaf Disc Residual Bioassay

This method assesses the efficacy of a compound through mite contact with a treated surface.

Materials:

- Mite-infested host plants (e.g., bean, tomato)
- **Fenazaquin** formulation (e.g., 10 EC or 200 SC)
- Test compounds
- Solvent/carrier (e.g., water with a surfactant like Triton X-100)
- Petri dishes (9 cm diameter)
- Filter paper or cotton for hydration
- Cork borer (2-3 cm diameter)
- Fine paintbrush
- Spray tower or atomizer

- Stereomicroscope

Procedure:

- Preparation of Leaf Discs: Using a cork borer, cut discs from fresh, untreated leaves of the host plant.
- Preparation of Treatment Solutions: Prepare a stock solution of **fenazaquin** at a known effective concentration (e.g., 100-200 ppm).^[7] Prepare serial dilutions of test compounds. Include a negative control (solvent/carrier only).
- Application: Place leaf discs on a surface with the underside facing up. Apply 1-2 ml of each treatment solution evenly using a spray tower or atomizer. Allow the discs to air dry completely.
- Assay Setup: Place a moistened filter paper or cotton pad in the bottom of each Petri dish. Place a treated leaf disc on top of the hydrated pad.
- Mite Infestation: Using a fine paintbrush, transfer 20-30 adult female mites onto each leaf disc.
- Incubation: Seal the Petri dishes with lids and incubate at controlled conditions (e.g., 25-30°C, 55-65% relative humidity, 16:8 L:D photoperiod).^[15]
- Mortality Assessment: After 24, 48, and 72 hours, count the number of dead or moribund mites under a stereomicroscope. Mites are considered dead if they are unable to move a leg when prodded with a fine brush.^[14]
- Data Analysis: Correct mortality data using Abbott's formula if mortality is observed in the negative control.^[14] Calculate LC50/LC90 values for test compounds and compare them to the **fenazaquin** positive control.

Protocol 2: Slide-Dip Bioassay

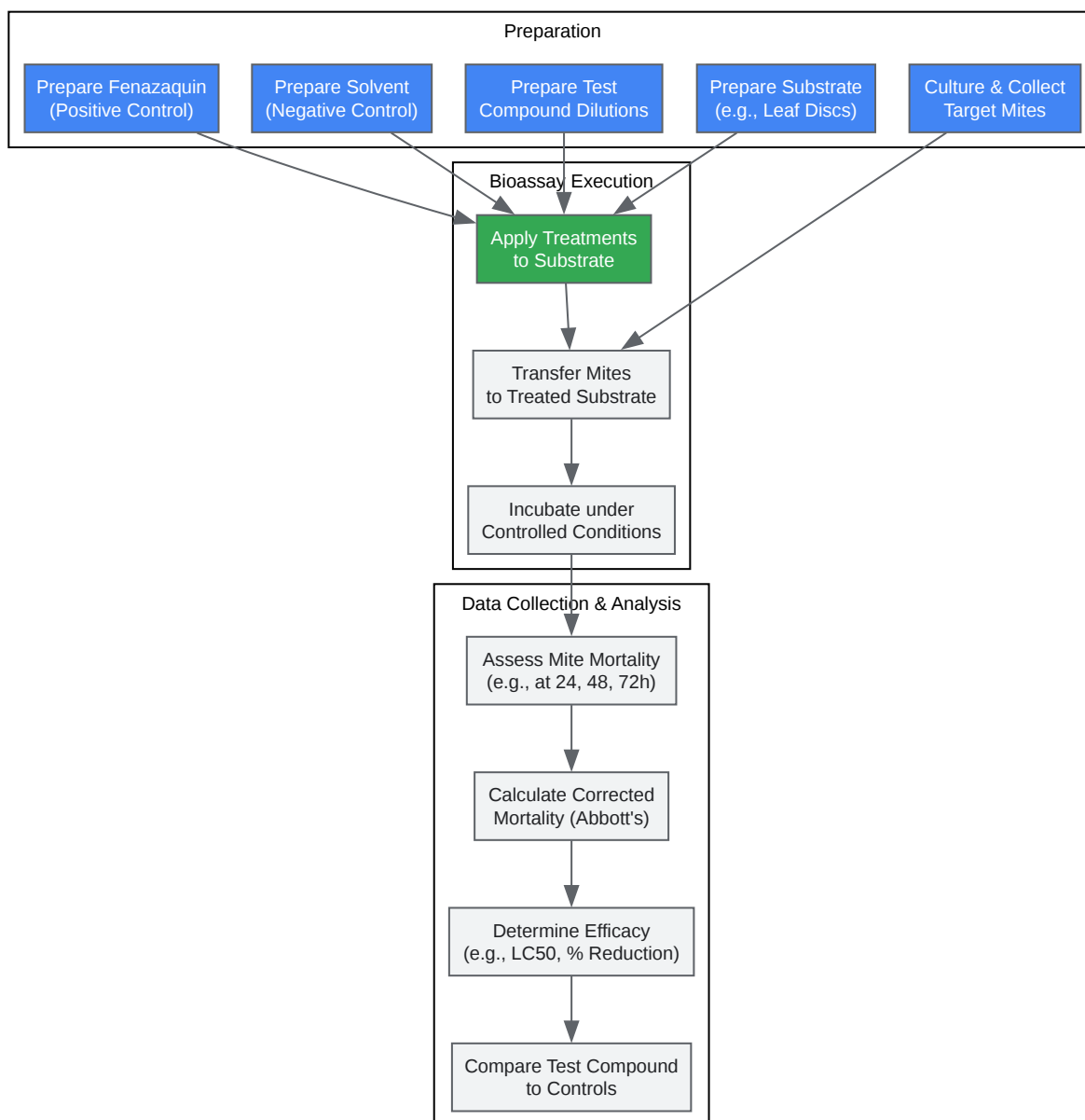
This method is a direct contact assay often used for determining baseline susceptibility.

Materials:

- Adult female mites
- **Fenazaquin** and test compound solutions
- Double-sided sticky tape
- Microscope slides
- Forceps
- Beakers
- Stereomicroscope

Procedure:

- Slide Preparation: Affix a strip of double-sided sticky tape to a microscope slide.
- Mite Attachment: Carefully place adult mites, dorsal side down, onto the sticky tape. Aim for 20-30 mites per slide.
- Treatment Application: Prepare treatment solutions as described in Protocol 1. Dip each slide with attached mites into the respective solution for 5 seconds with gentle agitation.
- Drying and Incubation: Remove the slide and place it vertically on absorbent paper to allow excess liquid to drain and dry. Once dry, place the slides in a controlled environment chamber (as described in Protocol 1).
- Mortality Assessment: Assess mortality at 24 hours post-treatment.
- Data Analysis: Analyze data as described in Protocol 1.



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Caption: General workflow for an acaricide screening bioassay.

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